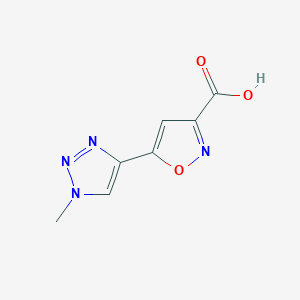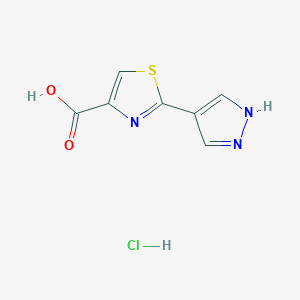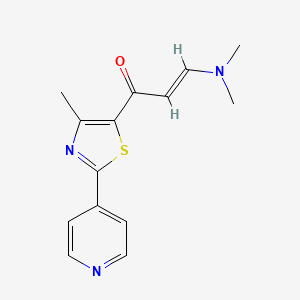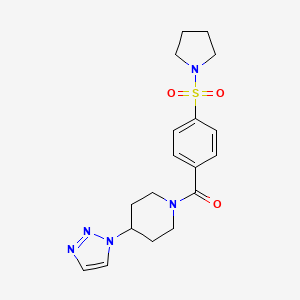![molecular formula C38H42ClN5 B2987039 1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-62-0](/img/structure/B2987039.png)
1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds. These include a piperazine ring, a benzimidazole group, and a phenylmethyl group. The presence of these groups suggests that this compound could potentially exhibit a variety of biological activities, depending on its exact structure and stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features to consider would include the planarity of the aromatic rings, the stereochemistry at any chiral centers, and the conformation of the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, while the benzimidazole group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and size. These properties could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación
Antifungal Activity
Research indicates that benzimidazole derivatives, including those related to the compound , have significant antifungal properties. For instance, compounds synthesized from benzimidazole with piperazine moieties have been tested in vitro for antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, showing higher antifungal activity compared to carbendazim (Jin et al., 2015). Similarly, another study synthesized derivatives of benzimidazole, revealing their higher antifungal activity than commercial drugs against various strains (Vasi et al., 2014).
Antimicrobial Activity
Azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. Remarkably, certain derivatives exhibited broad-spectrum antimicrobial efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). This highlights the potential of such compounds in developing new antimicrobial agents.
Molecular Docking and In Vitro Screening
The study of molecular docking and in vitro screening of newly synthesized derivatives, including those related to the compound of interest, against various biological targets, reveals their potential as antimicrobial agents. For instance, derivatives have been prepared and evaluated for antimicrobial and antioxidant activity, indicating their potential applications in medical research (Flefel et al., 2018).
Biological Evaluation
Benzimidazole and piperazine derivatives are crucial in the biological field for their antibacterial, antiviral, and antifungal activities. Research involving the synthesis of these derivatives and their screening for antifungal potential shows their importance in developing new therapeutic agents (Gadhave et al., 2012).
DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized, offering potential applications as DNA-specific fluorescent probes. This underscores their use in molecular biology for detecting DNA through enhanced fluorescence emission intensity (Perin et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its mechanism of action, evaluate its potential as a pharmaceutical agent, and assess its safety and efficacy .
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42ClN5/c1-3-4-5-6-7-11-18-30-28(2)32(27-40)37-41-34-21-14-15-22-35(34)44(37)38(30)43-25-23-42(24-26-43)36(29-16-9-8-10-17-29)31-19-12-13-20-33(31)39/h8-10,12-17,19-22,36H,3-7,11,18,23-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMASWXOVSXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)
![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)



![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)
![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)



![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)